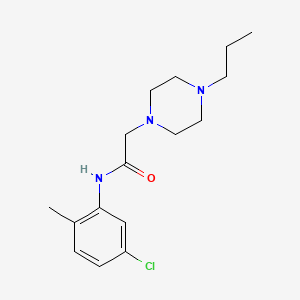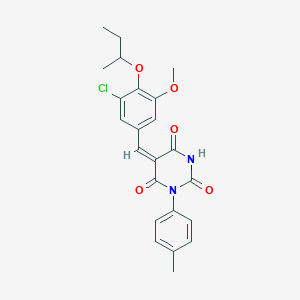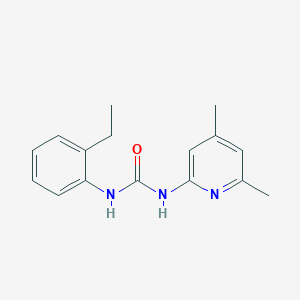
N-(5-chloro-2-methylphenyl)-2-(4-propyl-1-piperazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-(4-propyl-1-piperazinyl)acetamide, commonly known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. CPP belongs to the class of piperazine derivatives and is primarily used in the field of neuroscience.
Wirkmechanismus
CPP acts as a selective dopamine D3 receptor antagonist. The dopamine D3 receptor is primarily expressed in the mesolimbic pathway, which is involved in reward and motivation. By blocking the dopamine D3 receptor, CPP may reduce the reinforcing effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
CPP has been shown to increase the release of dopamine in the prefrontal cortex and nucleus accumbens, two brain regions involved in reward and motivation. CPP has also been shown to decrease the release of glutamate in the prefrontal cortex, which may contribute to its anxiolytic and antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
CPP is a useful tool for studying the role of the dopamine D3 receptor in drug addiction and other psychiatric disorders. However, CPP has some limitations, including its relatively low potency and selectivity for the dopamine D3 receptor.
Zukünftige Richtungen
There are several future directions for research on CPP. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Another area of interest is the use of CPP in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of CPP and its potential use in the treatment of psychiatric disorders.
Synthesemethoden
CPP can be synthesized by reacting 5-chloro-2-methylphenylamine with propylpiperazine and chloroacetyl chloride. The reaction takes place in the presence of a base such as triethylamine and results in the formation of CPP.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential therapeutic effects in the field of neuroscience. It has been shown to have anxiolytic, antipsychotic, and antidepressant properties. CPP has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-3-6-19-7-9-20(10-8-19)12-16(21)18-15-11-14(17)5-4-13(15)2/h4-5,11H,3,6-10,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWWZSPCKIIYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]piperidin-1-yl}propanamide](/img/structure/B5313425.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5313438.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5313448.png)
![N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5313470.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5313476.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5313480.png)
![N-[(4-acetylmorpholin-2-yl)methyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5313482.png)
![3-{[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5313486.png)
![2-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5313492.png)
![(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5313498.png)


![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide](/img/structure/B5313533.png)
![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)